molecular formula C27H30O15 B14861169 (2R,3S,4S,4aR,9bS)-3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one

(2R,3S,4S,4aR,9bS)-3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one

Cat. No.: B14861169
M. Wt: 594.5 g/mol
InChI Key: CHYLAEHATFZYSW-SDVHEVKMSA-N
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Description

The compound “(2R,3S,4S,4aR,9bS)-3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one” is a complex organic molecule characterized by multiple hydroxyl groups and a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran core and the subsequent addition of hydroxyl groups and other functional groups. Common synthetic routes may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Addition of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Functional Group Modifications: Additional functional groups, such as the hydroxymethyl and prop-2-enoyl groups, can be added through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, osmium tetroxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may exhibit bioactive properties, such as antioxidant or antimicrobial activity, due to its hydroxyl groups and benzofuran core.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve interactions with various molecular targets, such as enzymes or receptors. The hydroxyl groups and benzofuran core may allow the compound to bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with a similar benzofuran core but different functional groups.

    Polyhydroxy Compounds: Compounds with multiple hydroxyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

(2R,3S,4S,4aR,9bS)-3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one

InChI

InChI=1S/C27H30O15/c28-7-12-17(33)20(36)23-22(40-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(38)27(39,25(15)42-23)26-21(37)19(35)16(32)13(8-29)41-26/h1-6,12-13,16-17,19-23,26,28-30,32-37,39H,7-8H2/b6-3+/t12-,13-,16-,17-,19+,20+,21-,22+,23-,26-,27?/m1/s1

InChI Key

CHYLAEHATFZYSW-SDVHEVKMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@H]3O[C@@H]([C@H]([C@@H]5O)O)CO)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC5C3OC(C(C5O)O)CO)O)O

Origin of Product

United States

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